molecular formula C15H10FN3OS2 B2519832 N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine CAS No. 862975-50-6

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2519832
CAS No.: 862975-50-6
M. Wt: 331.38
InChI Key: LAORVPQOSFPADQ-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine: is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluorine atom and a methoxy group, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine typically involves the following steps:

  • Formation of the Benzothiazole Ring: : The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring. For instance, 2-aminothiophenol can react with 2-fluorobenzaldehyde under acidic conditions to yield 6-fluoro-1,3-benzothiazole.

  • Methoxylation: : The introduction of the methoxy group can be achieved through a nucleophilic substitution reaction. For example, 6-fluoro-1,3-benzothiazole can be treated with sodium methoxide in methanol to introduce the methoxy group at the desired position.

  • Amidation: : The final step involves the formation of the amine linkage. This can be done by reacting the methoxylated benzothiazole with an appropriate amine under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the benzothiazole ring, potentially converting it to a more saturated heterocyclic system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated heterocycles.

    Substitution: Introduction of various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound has shown promise as an antimicrobial and antifungal agent . Its ability to inhibit the growth of certain bacterial and fungal strains makes it a candidate for the development of new antibiotics and antifungal medications.

Industry

In the industrial sector, derivatives of this compound are explored for their potential use in agriculture as herbicides, plant desiccants, and defoliants. Additionally, its structural framework is investigated for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets within microbial cells. The compound can interfere with essential enzymatic processes, leading to the inhibition of cell growth and proliferation. The presence of the fluorine atom and methoxy group enhances its binding affinity and specificity towards these targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-1,3-benzothiazole
  • 6-methoxy-1,3-benzothiazole
  • N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine stands out due to the combined presence of both fluorine and methoxy groups, which impart unique chemical and biological properties

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3OS2/c1-20-9-3-5-11-13(7-9)22-15(18-11)19-14-17-10-4-2-8(16)6-12(10)21-14/h2-7H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAORVPQOSFPADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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